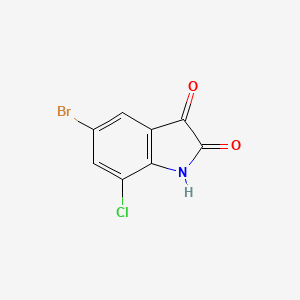

5-bromo-7-chloro-1H-indole-2,3-dione

Description

Properties

IUPAC Name |

5-bromo-7-chloro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClNO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTYWJPFQPXSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)N2)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405324 | |

| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613656-97-6 | |

| Record name | 5-bromo-7-chloro-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-7-chloro-2,3-dihydro-1H-indole-2,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-7-chloro-1H-indole-2,3-dione: Synthesis, Properties, and Applications

Introduction

5-bromo-7-chloro-1H-indole-2,3-dione, also known as 5-bromo-7-chloroisatin, is a halogenated heterocyclic compound belonging to the isatin family. Isatin and its derivatives are of significant interest in medicinal chemistry and organic synthesis due to their wide range of biological activities and their utility as versatile synthetic building blocks.[1][2] The presence of both bromine and chlorine atoms on the indole scaffold of this compound is anticipated to modulate its physicochemical properties and biological activity, making it a compound of interest for researchers in drug discovery and materials science. This guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, expected reactivity, and potential applications of this dihalogenated isatin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 613656-97-6 | [3] |

| Molecular Formula | C₈H₃BrClNO₂ | [3] |

| Molecular Weight | 260.47 g/mol | [3] |

| Appearance | Predicted to be a crystalline solid, likely orange to red in color. | Inferred from related isatins |

| Melting Point | Not available. Expected to be high, likely >200 °C. | Inferred from related isatins |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and sparingly soluble in other organic solvents. | Inferred from related isatins |

| Density | 1.919 g/cm³ | [3] |

| XLogP3 | 2.375 | [3] |

Proposed Synthesis

Caption: Proposed Sandmeyer synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide

-

In a round-bottom flask, dissolve 3-bromo-5-chloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

To this solution, add a solution of chloral hydrate (1.1 eq) and sodium sulfate in water.

-

A solution of hydroxylamine hydrochloride (3.0 eq) in water is then added to the reaction mixture.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with water, and dried to afford the isonitrosoacetanilide intermediate.

Causality behind experimental choices: The Sandmeyer isatin synthesis is a robust and widely applicable method for the preparation of isatins from anilines. The use of chloral hydrate and hydroxylamine hydrochloride generates the reactive isonitroso species in situ. The acidic conditions facilitate the initial condensation reaction with the aniline.

Step 2: Cyclization to this compound

-

To concentrated sulfuric acid, cautiously add the N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide intermediate in portions, while maintaining the temperature.

-

After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature to ensure complete cyclization.

-

The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed thoroughly with water to remove any residual acid, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.

Causality behind experimental choices: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst to promote the electrophilic cyclization of the isonitrosoacetanilide intermediate to form the isatin ring. The exothermic nature of this step necessitates careful temperature control. Pouring the reaction mixture onto ice provides a rapid and efficient way to quench the reaction and precipitate the product.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available, its key spectroscopic features can be predicted based on the known data of closely related compounds such as 5-bromoisatin and 7-chloroisatin.

| Spectroscopic Data | Predicted Features |

| ¹H NMR | Aromatic region (δ 7.0-8.0 ppm) would show two doublets for the C4-H and C6-H protons. The N-H proton would appear as a broad singlet at a downfield chemical shift (>10 ppm). |

| ¹³C NMR | Two carbonyl carbon signals are expected in the range of δ 160-185 ppm. Aromatic carbon signals would appear between δ 110-150 ppm. |

| IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), two C=O stretching vibrations (around 1730-1770 cm⁻¹ for the ketone and lactam carbonyls), and C-Br and C-Cl stretching in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. The molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight. |

Chemical Reactivity

The chemical reactivity of this compound is dictated by the isatin core, which possesses several reactive sites. The electron-withdrawing nature of the bromine and chlorine atoms is expected to enhance the electrophilicity of the carbonyl carbons.

Sources

The Chemistry and Application of 5-bromo-7-chloro-1H-indole-2,3-dione: A Technical Guide for Drug Discovery Professionals

An In-Depth Review of Synthesis, Reactivity, and Therapeutic Potential

Introduction

5-bromo-7-chloro-1H-indole-2,3-dione, also known as 5-bromo-7-chloroisatin, is a halogenated heterocyclic compound belonging to the versatile isatin family. Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The presence of electron-withdrawing halogen substituents, specifically bromine at the C5 position and chlorine at the C7 position, is anticipated to significantly modulate the physicochemical properties and biological activity of the isatin scaffold, making this compound a compound of considerable interest for drug discovery and development.[2][3]

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, reactivity, and potential therapeutic applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| CAS Number | 613656-97-6 | N/A |

| Molecular Formula | C₈H₃BrClNO₂ | N/A |

| Molecular Weight | 260.47 g/mol | N/A |

| Appearance | Expected to be a crystalline solid | By analogy |

| Solubility | Likely soluble in polar apathetic solvents like DMF and DMSO | By analogy[4] |

| pKa | The N-H proton is weakly acidic and can be deprotonated by a suitable base | By analogy[5] |

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Sandmeyer isatin synthesis.[6][7][8] This classical method involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the isatin core.[6][9]

Conceptual Workflow for Sandmeyer Synthesis

Caption: A conceptual diagram illustrating the key stages of the Sandmeyer synthesis for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on the well-established Sandmeyer synthesis and may require optimization for this specific substrate.[6][7][10]

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide (Isonitrosoacetanilide intermediate)

-

In a 3-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-bromo-5-chloroaniline in a suitable solvent such as a mixture of water and hydrochloric acid.

-

Add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

-

Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir vigorously for several hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to yield the crude isonitrosoacetanilide intermediate.

Step 2: Cyclization to this compound

-

Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C) with vigorous stirring.

-

The color of the reaction mixture should change, indicating the formation of the isatin ring.

-

After the addition is complete, maintain the temperature for a short period to ensure complete cyclization.

-

Pour the reaction mixture carefully onto crushed ice with stirring.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical Reactivity and Derivatization

The isatin core of this compound possesses three primary sites for chemical modification: the N1-position (lactam nitrogen), the C3-carbonyl group, and the aromatic ring. The presence of two electron-withdrawing halogens is expected to enhance the electrophilicity of the carbonyl groups and influence the reactivity of the aromatic ring.

N-Alkylation

The N-H proton of the isatin ring is weakly acidic and can be deprotonated using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the isatin anion.[4][11] This anion is a potent nucleophile and can readily react with various electrophiles, most commonly alkyl halides, to yield N-alkylated derivatives.[12][13][14] N-alkylation is a crucial strategy in isatin chemistry as it can improve pharmacokinetic properties and modulate biological activity.[3][15]

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 3. ijstr.org [ijstr.org]

- 4. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of Structure on Charge Distribution in the Isatin Anions in Aprotic Environment: Spectral Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synarchive.com [synarchive.com]

- 8. journals.irapa.org [journals.irapa.org]

- 9. biomedres.us [biomedres.us]

- 10. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione

An In-Depth Technical Guide to the Synthesis of 5-bromo-7-chloro-1H-indole-2,3-dione

Abstract

This guide provides a comprehensive, in-depth technical overview for the , a halogenated isatin derivative of significant interest to researchers in medicinal chemistry and drug development. Isatin and its analogs are versatile precursors for the synthesis of a wide range of biologically active heterocyclic compounds.[1] This document details a robust and well-established synthetic route, the Sandmeyer isatin synthesis, adapted for this specific di-halogenated target. We will explore the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis. This guide is intended for an audience of researchers, chemists, and drug development professionals with a working knowledge of synthetic organic chemistry.

Introduction: The Significance of Halogenated Isatins

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that forms the core of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities, including anticancer, anti-HIV, antibacterial, and antifungal properties.[1][2] The introduction of halogen atoms onto the isatin core can significantly modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its biological activity and potential as a therapeutic agent. This compound, in particular, serves as a highly functionalized building block for creating complex molecular architectures. The strategic placement of bromine and chlorine atoms offers distinct handles for further chemical modifications, such as cross-coupling reactions, making it a valuable intermediate in synthetic organic chemistry.

This guide focuses on the practical synthesis of this target compound via the Sandmeyer isatin synthesis, a classic and reliable method first reported in 1919.[3][4]

Synthetic Strategy: The Sandmeyer Isatin Synthesis

The Sandmeyer methodology is one of the most common and effective procedures for preparing isatin and its derivatives from anilines.[5][6] The synthesis is a two-stage process, which is particularly effective for anilines bearing electron-withdrawing groups.[3]

The overall strategy involves:

-

Formation of an Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of a substituted aniline—in this case, 4-bromo-2-chloroaniline—with chloral hydrate and hydroxylamine hydrochloride. This condensation reaction forms the corresponding α-oximinoacetanilide, also known as an isonitrosoacetanilide.[4]

-

Acid-Catalyzed Cyclization: The isolated isonitrosoacetanilide intermediate is then subjected to strong acid-catalyzed intramolecular cyclization. Concentrated sulfuric acid is typically used to promote this electrophilic aromatic substitution, which, after hydrolysis, yields the final isatin ring system.[3][5]

This classical approach provides a direct and reliable route to the desired product, leveraging readily available starting materials.

Caption: Overall workflow for the .

Reaction Mechanism: A Deeper Look

Understanding the reaction mechanism is crucial for optimizing conditions and troubleshooting the synthesis.

Step 1: Formation of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide The reaction is initiated by the formation of a reactive intermediate from chloral hydrate and hydroxylamine. This species then reacts with the nucleophilic aniline. The aniline nitrogen attacks the carbonyl-like carbon, and subsequent dehydration and rearrangement yield the isonitrosoacetanilide. The presence of sodium sulfate in the reaction mixture helps to salt out the product, improving the isolated yield.[7]

Step 2: Electrophilic Cyclization to Isatin The second stage involves heating the isonitrosoacetanilide intermediate in concentrated sulfuric acid.[5] The strong acid protonates the oxime oxygen, facilitating the loss of water and generating a highly reactive nitrilium ion intermediate. This potent electrophile then attacks the ortho position of the aniline ring in an intramolecular electrophilic aromatic substitution. The position of cyclization is directed by the activating effect of the nitrogen atom. A subsequent hydrolysis of the resulting imine during aqueous workup yields the final dione product, this compound. For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a useful alternative.[5]

Caption: Simplified mechanism of the Sandmeyer isatin synthesis.

Experimental Protocol

Disclaimer: This protocol is a composite guide based on established procedures for structurally similar compounds.[7][8][9] Researchers should perform their own risk assessment and optimization.

Reagents and Materials

| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Purity | Source/Grade | Hazard |

| 4-Bromo-2-chloroaniline | C₆H₅BrClN | 206.47 | >98% | Commercial | Toxic, Irritant |

| Chloral Hydrate | C₂H₃Cl₃O₂ | 165.40 | >98% | Commercial | Toxic, Corrosive |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 | >99% | Commercial | Irritant, Corrosive |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | ACS Grade | Commercial | - |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Commercial | Severely Corrosive, Oxidizer |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | Commercial | Corrosive |

| Deionized Water | H₂O | 18.02 | - | Laboratory | - |

| Ethanol | C₂H₅OH | 46.07 | Reagent Grade | Commercial | Flammable |

Step-by-Step Procedure

Part A: Synthesis of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide

-

Prepare Solutions:

-

In a 2 L three-neck round-bottom flask equipped with a mechanical stirrer and condenser, dissolve 142 g of anhydrous sodium sulfate in 600 mL of deionized water. Warm gently to dissolve.

-

In a separate beaker, dissolve 20.65 g (0.1 mol) of 4-bromo-2-chloroaniline in 150 mL of water and 10 mL of concentrated hydrochloric acid, warming if necessary.

-

In another beaker, prepare a solution of 22.0 g (0.317 mol) of hydroxylamine hydrochloride in 100 mL of water.

-

-

Reaction Setup: To the sodium sulfate solution in the flask, add a solution of 16.5 g (0.1 mol) of chloral hydrate.

-

Combine Reagents: Add the aniline hydrochloride solution to the flask, followed by the hydroxylamine hydrochloride solution. A precipitate should form.

-

Heating: Heat the reaction mixture using a heating mantle. As the temperature reaches 60-70 °C, the mixture may become a thick paste. Continue heating to a gentle reflux (approx. 95-100 °C) and maintain for 2 hours.

-

Isolation of Intermediate: Cool the mixture to room temperature. Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the crude product thoroughly with cold water to remove inorganic salts. Allow the product to air-dry or dry in a vacuum oven at 50 °C until a constant weight is achieved. The product is N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide.

Part B: Synthesis of this compound

-

Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place 100 mL of concentrated sulfuric acid. Heat the acid to 60 °C.

-

Addition of Intermediate: Slowly and portion-wise, add the dried N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide (approx. 0.1 mol) to the sulfuric acid over 20-30 minutes. Use caution as the reaction is exothermic. Maintain the internal temperature between 60 °C and 70 °C during the addition.

-

Cyclization Reaction: After the addition is complete, heat the dark solution to 80 °C and hold at this temperature for 15 minutes to ensure complete cyclization.

-

Quenching: Allow the reaction mixture to cool slightly (to ~70 °C) and then carefully pour it onto a large volume of crushed ice (approx. 1 L) with vigorous stirring.

-

Precipitation and Isolation: An orange-red precipitate of the crude isatin product will form. Allow the mixture to stand for at least one hour to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7) to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield pure this compound as a crystalline solid.

Expected Results

| Parameter | Expected Value | Reference/Basis |

| Intermediate Yield | 75-85% | Based on similar syntheses of halo-isonitrosoacetanilides.[9] |

| Final Product Yield | 60-70% (from intermediate) | Based on cyclization yields for similar substrates.[9] |

| Appearance | Orange to red-brown crystalline solid | Typical appearance of halogenated isatins. |

| Melting Point | >250 °C (Decomposition may be observed) | High melting points are characteristic of isatins. |

Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

-

¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show two aromatic protons as doublets in the 7-8 ppm region and a broad singlet for the N-H proton above 11 ppm.

-

¹³C NMR (DMSO-d₆): The carbon spectrum should display signals for two carbonyl carbons (C2 and C3) in the range of 160-185 ppm, along with six distinct aromatic carbon signals.

-

FT-IR (KBr): The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (~3200 cm⁻¹), two distinct C=O stretches (keto and lactam, ~1730-1760 cm⁻¹), and C-Cl/C-Br vibrations in the fingerprint region.

-

Mass Spectrometry (MS-ESI): The mass spectrum should show the molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated molecular weight of 260.36 g/mol , with the characteristic isotopic pattern for one bromine and one chlorine atom.

Conclusion

This guide outlines a reliable and field-proven method for the using the Sandmeyer isatin synthesis. By starting with 4-bromo-2-chloroaniline, the target molecule can be prepared in a two-step sequence involving the formation and subsequent acid-catalyzed cyclization of an isonitrosoacetanilide intermediate. The provided protocol, grounded in established chemical principles, offers a clear pathway for researchers to access this valuable, di-halogenated synthetic building block for applications in medicinal chemistry and materials science.

References

- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12, 273-324.

- Avloco, P., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Modern Approach in Drug Designing, 4(3).

- Organic Syntheses. (1941).

- Abdel-Wahab, B. F., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 112-126.

- SynArchive. (n.d.).

- Hosseinzadeh, R., et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.

- Singh, U. P., & Bhat, H. R. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(52), 32986-33006.

- ChemSpider Synthetic Pages. (2011).

- Marvel, C. S., & Hiers, G. S. (1925).

- Zhao, D., et al. (2014). Synthesis of 5-Substituted Indole-2,3-dione.

- BenchChem. (2025).

- Islam, R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.irapa.org [journals.irapa.org]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 9. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

An In-Depth Technical Guide to 5-bromo-7-chloro-1H-indole-2,3-dione (5-bromo-7-chloroisatin)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2,3-dione, a dihalogenated derivative of the versatile isatin scaffold. Isatin and its analogs are of significant interest in medicinal chemistry due to their wide array of biological activities, including anticancer, antimicrobial, and antiviral properties. The introduction of halogen substituents, such as bromine and chlorine, is a well-established strategy to enhance the therapeutic potential of pharmacologically active molecules. This document delves into the molecular structure, proposed synthesis, predicted spectroscopic characteristics, and potential biological significance of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutic agents. While specific experimental data for this particular dihalogenated isatin is limited in publicly accessible literature, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust theoretical and practical framework.

Introduction: The Isatin Scaffold in Drug Discovery

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered substantial attention in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable spectrum of biological activities, positioning them as promising candidates for the development of new drugs.[1][2] The inherent reactivity of the isatin core, particularly at the C3-keto position, allows for a wide range of chemical modifications, leading to a diverse library of compounds with varied pharmacological profiles.[3]

The therapeutic potential of isatin derivatives is broad, encompassing:

-

Anticancer Activity: Many isatin analogs have exhibited potent cytotoxic effects against various cancer cell lines.[2][4] The proposed mechanisms of action include the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule polymerization.

-

Antimicrobial and Antiviral Activity: The isatin nucleus is a key component in several compounds with demonstrated efficacy against a range of bacteria, fungi, and viruses.[5][6]

-

Enzyme Inhibition: Isatin derivatives have been identified as inhibitors of various enzymes, including caspases, and matrix metalloproteinases, which are implicated in a variety of disease states.

Halogenation of the isatin ring is a common strategy to modulate the physicochemical and biological properties of these compounds. The introduction of electron-withdrawing groups like chlorine and bromine can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced potency.[7] This guide focuses on the specific dihalogenated derivative, this compound, providing a detailed exploration of its molecular characteristics and therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is characterized by an indole core with a bromine atom at the 5-position and a chlorine atom at the 7-position of the benzene ring. The presence of these two different halogens on the aromatic ring is expected to significantly influence its electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₈H₃BrClNO₂ | [8][9][10] |

| Molecular Weight | 260.47 g/mol | [8] |

| CAS Number | 613656-97-6 | [8][9][10] |

| Appearance | Predicted to be a powder or crystalline solid | N/A |

| XLogP3 | 2.375 | [8] |

| PSA (Polar Surface Area) | 46.17 Ų | [8] |

| Density | 1.919 g/cm³ | [8] |

| Refractive Index | 1.658 | [8] |

The molecular structure of this compound is depicted below.

Synthesis of this compound

A proposed synthetic workflow for this compound could start from 7-chloro-1H-indole-2,3-dione (7-chloroisatin) and proceed via bromination.

Proposed Experimental Protocol:

This protocol is a hypothetical adaptation based on general procedures for isatin halogenation and should be optimized and validated in a laboratory setting.

Step 1: Bromination of 7-Chloroisatin

-

Reaction Setup: In a fume hood, dissolve 7-chloro-1H-indole-2,3-dione (1.0 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reagent Addition: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid to the stirred solution at room temperature.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-water.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Drying: Dry the crude product under vacuum.

Step 2: Purification

-

Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, acetic acid, or toluene) to obtain the pure product.

Causality behind Experimental Choices:

-

Glacial Acetic Acid as Solvent: It is a common solvent for halogenation reactions of aromatic compounds and can also act as a catalyst.

-

Excess Bromine: A slight excess of bromine is used to ensure complete conversion of the starting material.

-

Heating: Provides the necessary activation energy for the electrophilic aromatic substitution reaction.

-

Ice-Water Quench: The product is typically insoluble in water, and this step facilitates its precipitation and separation from the reaction mixture.

-

Recrystallization: This is a standard technique for purifying solid organic compounds to remove any unreacted starting materials or by-products.

Predicted Spectroscopic Data

While experimental spectra for this compound are not available in the surveyed literature, its characteristic spectroscopic features can be predicted based on the analysis of closely related compounds such as 5-chloroisatin and 5-bromoisatin, and on general principles of spectroscopy.[12][13][14]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton. The chemical shifts will be influenced by the electron-withdrawing effects of the carbonyl groups and the halogen substituents.

-

N-H Proton: A broad singlet is expected in the downfield region, typically between δ 10.0 and 12.0 ppm. Its chemical shift will be sensitive to solvent and concentration.

-

Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0 - 8.0 ppm) corresponding to the two protons on the benzene ring at positions 4 and 6. The proton at C6 will likely be a doublet, and the proton at C4 will also be a doublet, with coupling constants typical for ortho-coupling.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carbonyl Carbons (C2 and C3): Two signals are expected in the downfield region, typically between δ 150 and 185 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110 - 150 ppm). The carbons attached to the halogens (C5 and C7) will show characteristic shifts. The C-Br signal is expected to be more upfield than the C-Cl signal.

Predicted Infrared (IR) Spectrum

The IR spectrum will be characterized by the stretching vibrations of the N-H and carbonyl groups.

-

N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3200-3400 cm⁻¹.

-

C=O Stretches: Two strong absorption bands are anticipated in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups.

-

C-Br and C-Cl Stretches: These will appear in the fingerprint region, typically below 800 cm⁻¹.

Predicted Mass Spectrum

The mass spectrum will provide information about the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of 260.47. Due to the presence of bromine and chlorine, a characteristic isotopic pattern will be observed. The M+2 peak will be significant due to the presence of the ³⁷Cl and ⁸¹Br isotopes.[15]

-

Fragmentation: Fragmentation is likely to involve the loss of CO, Br, and Cl radicals.[16][17]

Potential Biological Activity and Applications

While no specific biological studies on this compound have been found, the extensive research on related halogenated isatins provides a strong basis for predicting its potential therapeutic applications. The presence of both bromine and chlorine at strategic positions on the isatin scaffold suggests that this compound could exhibit enhanced biological activity compared to its mono-halogenated or non-halogenated counterparts.[7]

Anticancer Potential

Halogenated isatins have consistently demonstrated significant cytotoxic activity against a variety of cancer cell lines.[4][18] The introduction of halogens increases the lipophilicity of the molecule, which can facilitate its transport across cell membranes. Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding to biological targets.

It is plausible that this compound could act as an inhibitor of various protein kinases that are often dysregulated in cancer. The isatin scaffold is a known "hinge-binding" motif for many kinases. The specific substitution pattern of this compound could confer selectivity and potency towards certain kinase targets.

Antimicrobial and Antiviral Potential

The isatin core is present in numerous compounds with antimicrobial and antiviral properties.[5][6] Halogenation has been shown to enhance these activities. Therefore, this compound is a promising candidate for screening against a panel of pathogenic bacteria and viruses. Its mechanism of action could involve the inhibition of essential microbial enzymes or interference with viral replication processes.

Future Directions

The lack of specific experimental data for this compound highlights a clear opportunity for future research. Key areas for investigation include:

-

Development of a robust and optimized synthesis: A validated, high-yielding synthetic protocol is essential for making this compound readily available for further studies.

-

Comprehensive spectroscopic and crystallographic characterization: Detailed analysis using NMR, IR, mass spectrometry, and X-ray crystallography will provide definitive structural information.

-

In-depth biological evaluation: Screening against a wide range of cancer cell lines, bacteria, and viruses will be crucial to uncover its therapeutic potential.

-

Mechanism of action studies: Investigating the specific molecular targets and cellular pathways affected by this compound will provide a deeper understanding of its biological activity.

-

Structure-Activity Relationship (SAR) studies: Synthesizing and testing a library of related di- and tri-halogenated isatins will help to elucidate the key structural features required for optimal activity.

Conclusion

This compound represents a compelling, yet underexplored, molecule within the pharmacologically rich family of isatin derivatives. Based on the well-documented structure-activity relationships of halogenated isatins, this compound holds significant promise as a lead for the development of novel anticancer, antimicrobial, and antiviral agents. This technical guide provides a foundational framework for future research by outlining its molecular structure, proposing a viable synthetic route, and predicting its key spectroscopic and biological properties. Further experimental investigation is strongly warranted to unlock the full therapeutic potential of this intriguing dihalogenated isatin.

References

- Maysinger, D., Movrin, M., & Sarić, M. M. (1980). Structural analogues of isatin and their antimicrobial activity. Pharmazie, 35(1), 14–16.

- A summary of the cytotoxic structure-activity relationship of isatin derivatives. ResearchGate.

- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). ACS Omega.

- Aaron Chemistry GmbH. This compound.

- Vine, K. L., Matesic, L., Locke, J. M., Ranson, M., & Skropeta, D. (2009). A summary of the cytotoxic structure-activity relationship of isatin derivatives. Anti-Cancer Agents in Medicinal Chemistry, 9(4), 397-414.

- Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. (2023). International Journal of Molecular Sciences.

- Synthesis, structure-activity relationships and biological activity of new isatin derivatives as tyrosinase inhibitors. (2014). Bioorganic & Medicinal Chemistry.

- Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives. (2023). ACS Omega.

- Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids. (2018). ACS Medicinal Chemistry Letters.

- Angene International Limited. This compound|CAS 613656-97-6.

- Cole, R. F. (1953). U.S. Patent No. 2,642,439. Washington, DC: U.S. Patent and Trademark Office.

- A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). (2025). RSC Medicinal Chemistry.

- In Vitro Cytotoxicity and Apoptosis Inducing Evaluation of Novel Halogenated Isatin Derivatives. (2022). Anti-Cancer Agents in Medicinal Chemistry.

- Theoretical Study of Isatin and its Halogenated Derivatives. (2023). Journal of Emerging Technologies and Innovative Research.

- Synthesis and biological activity evaluation of new isatin-gallate hybrids as antioxidant and anticancer agents (in vitro) and in silico study as anticancer agents and coronavirus inhibitors. (2024). Pharmacia.

- 5-chloro-1H-indole-2,3-dione. PubChem.

- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. Cal Poly Pomona.

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (2021). Molecular Diversity.

- Islam, M. R., Khayer, K., & Islam, M. S. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.

- NMRium. Predict.

- isatin: review of synthesis, reactivity, and anti-infective properties. (2024). ResearchGate.

- Tribak, Z., El Amin, O., Skalli, M. K., Senhaji, O., Kandri Rodi, Y., & Houssaini Iraqui, M. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. International Journal of Engineering Research and Application, 7(6), 66-70.

- The Antibacterial Activity of Isatin Hybrids. (2021). ResearchGate.

- Bhrigu, B., Pathak, D., Siddiqui, N., Alam, M. S., & Ahsan, W. (2010). Search for Biological Active Isatins: A Short Review. International Journal of Pharmaceutical Sciences and Drug Research, 2(4), 229-235.

- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- NMR Data of Alkylated 5-Chloroisatin. Scribd.

- 5-Bromo-4-chloro-3-hydroxyindole. PubChem.

- Hosseinzadeh, R., Ghavidel, M., & Jadidi, K. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.

- Al-Jaff, S. A., & Al-Masoudi, W. A. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 65(3), 1365-1380.

- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp. (2007). ResearchGate.

- Al-Jaff, S. A., & Al-Masoudi, W. A. (2024). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 65(3), 1365-1380.

- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. (2023). YouTube.

- Synthesis of Isatin and 5-Bromoisatin Derivatives. (2006). ResearchGate.

- 5-chloro-1H-indole-2,3-dione. PubChem.

- Mass Spectrometry. (2014). Chemistry LibreTexts.

- Golen, J. A., & Manke, D. R. (2016). 5,7-Dichloro-1H-indole-2,3-dione. IUCrData, 1(10), x161510.

- Table of Characteristic IR Absorptions. (n.d.).

- Isolation and the IR spectra of chloro- and bromo-ethyl cations in cryogenic SbF5 matrices. (1998). Journal of Molecular Structure.

- Interpretation of Infrared Spectra, A Practical Approach. (2018). Wiley Analytical Science.

Sources

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. echemi.com [echemi.com]

- 9. 613656-97-6 | MFCD03618553 | this compound [aaronchem.com]

- 10. This compound(SALTDATA: FREE), CasNo.613656-97-6 LEAP CHEM Co., Ltd. China (Mainland) [leapchem.lookchem.com]

- 11. This compound|CAS 613656-97-6|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 12. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]

- 13. scribd.com [scribd.com]

- 14. 5-Bromoisatin(87-48-9) 1H NMR spectrum [chemicalbook.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 5-bromo-7-chloro-1H-indole-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Isatins

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development.[1][2] The isatin core is a versatile scaffold, and substitution on the aromatic ring can lead to a diverse array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The specific compound of interest, 5-bromo-7-chloro-1H-indole-2,3-dione, combines the electronic effects of two different halogen substituents, which is anticipated to modulate its physicochemical properties and biological activity. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its interactions in biological systems.

This guide provides a comprehensive overview of the expected spectral data for this compound, based on established principles of spectroscopy and data from closely related analogs. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy.

Molecular Structure

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, which is affected by neighboring atoms and functional groups. Spin-spin coupling between adjacent protons can provide information about the connectivity of atoms.

Predicted ¹H NMR Spectrum:

The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit signals corresponding to the aromatic protons and the N-H proton of the indole ring. The chemical shifts are influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the carbonyl groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | d | ~ 2.0 |

| H-6 | ~ 7.6 - 7.8 | d | ~ 2.0 |

| N-H | ~ 11.0 - 11.5 | s | - |

Interpretation:

-

Aromatic Protons (H-4 and H-6): The two aromatic protons, H-4 and H-6, are expected to appear as doublets due to meta-coupling with each other. The electron-withdrawing nature of the adjacent halogen atoms and the carbonyl groups will deshield these protons, causing them to resonate at a relatively downfield region.

-

N-H Proton: The lactam N-H proton is typically observed as a broad singlet in the downfield region of the spectrum. Its chemical shift can be sensitive to solvent and concentration.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is dependent on its hybridization and the electronic environment created by neighboring atoms.

Predicted ¹³C NMR Spectrum:

The predicted broadband proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for each of the eight carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~ 180 - 185 |

| C-3 | ~ 158 - 162 |

| C-3a | ~ 118 - 122 |

| C-4 | ~ 125 - 130 |

| C-5 | ~ 115 - 120 |

| C-6 | ~ 140 - 145 |

| C-7 | ~ 130 - 135 |

| C-7a | ~ 150 - 155 |

Interpretation:

-

Carbonyl Carbons (C-2 and C-3): The two carbonyl carbons are the most deshielded and will appear at the lowest field in the spectrum. The ketone carbonyl (C-2) is generally more deshielded than the lactam carbonyl (C-3).

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached halogens. The carbons directly bonded to bromine (C-5) and chlorine (C-7) will have their chemical shifts significantly affected. The remaining aromatic carbons will also show shifts predictable from substituent effect calculations.

Experimental Protocol:

-

Sample Preparation: Prepare a more concentrated solution (20-50 mg in 0.5-0.7 mL of deuterated solvent) than for ¹H NMR to compensate for the lower natural abundance of ¹³C.

-

Data Acquisition: Acquire the ¹³C NMR spectrum using a broadband proton-decoupling pulse sequence.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

-

Analysis: Identify the chemical shifts of all carbon signals. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Mass Spectrometry (MS)

Principle: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also reveal structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum:

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio).

Predicted Data:

-

Molecular Ion (M⁺): A cluster of peaks around m/z 275, 277, and 279, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster will likely be [C₈H₃⁷⁹Br³⁵ClNO₂]⁺.

-

Key Fragments:

-

[M - CO]⁺: Loss of a carbonyl group (28 Da) to give a fragment around m/z 247, 249, 251.

-

[M - CO - CO]⁺: Subsequent loss of the second carbonyl group to give a fragment around m/z 219, 221, 223.

-

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present in the molecule.

Predicted IR Spectrum:

The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, and C-X (halogen) bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H stretch (lactam) | 3200 - 3400 | Medium |

| C=O stretch (ketone) | 1730 - 1750 | Strong |

| C=O stretch (lactam) | 1700 - 1720 | Strong |

| C=C stretch (aromatic) | 1450 - 1600 | Medium |

| C-Br stretch | 500 - 600 | Medium |

| C-Cl stretch | 600 - 800 | Medium |

Interpretation:

-

N-H Stretch: A medium intensity band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the lactam ring.[3]

-

C=O Stretches: Two strong absorption bands are expected for the two carbonyl groups. The ketone carbonyl will likely absorb at a higher frequency than the lactam carbonyl.[3]

-

Aromatic C=C Stretches: Multiple bands of medium intensity in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.

-

C-X Stretches: The carbon-halogen stretching vibrations will appear in the fingerprint region of the spectrum.

Experimental Protocol:

-

Sample Preparation: Prepare the sample as a KBr pellet, a Nujol mull, or as a thin film on a salt plate.

-

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Conclusion

References

- Islam, R., et al. (2001). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 14(1), 81-88.

- Zhang, et al. (Year). N-Substituted isatin derivatives. Journal Name, Volume(Issue), Pages.

- Sharma, V., et al. (Year).

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information. Organic Letters, 12(6), 1192-1195.

- Al-Khuzaie, et al. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science.

- (2018).

- (2025). Synthesis, spectroscopic investigation, crystal structure analysis, quantum chemical study, biological activity and molecular docking of three isatin derivatives.

- (Year). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. IUCr.

- (Year).

- Oguntoye, O. S. (Year). Synthesis and Spectroscopic Analysis of Schiff Bases of Imesatin and Isatin Derivatives.

- Hosseinzadeh, et al. (2012). Simple and Efficient Method for the Preparation of 5-Bromoisatins. Caspian Journal of Chemistry, 1, 67-71.

- (Year). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Digital Repository.

- (Year). 5-Bromoisatin(87-48-9) 1H NMR spectrum. ChemicalBook.

- (Year).

- (Year).

- (Year). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.

- (Year). Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation.

- (Year). 5-bromo-7-chloro-2,3-dihydro-1h-indole-2,3-dione. PubChemLite.

- (Year). Preparation method of 5-bromo-7-azaindole.

- (2022). 5-BROMO-7-FLUORO-1H-INDOLE-2,3-DIONE. ChemicalBook.

- (Year).

- (Year). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science.

- (Year). 5-Bromoindole. PubChem.

- (2025). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp.

- (Year). Table of Characteristic IR Absorptions.

- (2015). Infrared Spectroscopy.

Sources

5-Bromo-7-chloro-1H-indole-2,3-dione: A Technical Guide on a Promising but Under-Explored Scaffold

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) and its derivatives represent a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. The strategic placement of halogen substituents on the isatin core is a well-established method for modulating and often enhancing its therapeutic potential. This technical guide provides a comprehensive overview of 5-bromo-7-chloro-1H-indole-2,3-dione, a di-halogenated isatin derivative. While direct literature on this specific compound is notably scarce, this document synthesizes the wealth of information available on mono- and di-halogenated isatins to project the synthesis, physicochemical properties, and potential biological activities of this intriguing molecule. By presenting a proposed synthetic route and anticipating its biological profile, this guide aims to stimulate further research into what could be a valuable scaffold for drug discovery.

The Isatin Scaffold: A Privileged Structure in Medicinal Chemistry

Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in the field of drug discovery.[1] Its versatile structure, featuring a highly reactive C3-carbonyl group and an N1-amino group, allows for a wide array of chemical modifications.[2] This structural flexibility has led to the development of a vast library of isatin derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3]

The Influence of Halogenation on Isatin's Bioactivity

The introduction of halogen atoms into the isatin ring is a key strategy for enhancing its biological efficacy. Halogenation, particularly at the C5 and C7 positions, can significantly impact the molecule's lipophilicity, electronic properties, and ability to form halogen bonds, thereby influencing its absorption, distribution, metabolism, excretion (ADME) profile and target binding affinity.[4][5]

It is a well-documented principle that halogenated isatins, such as 5-bromoisatin and 5-chloroisatin, are often significantly more potent than the parent isatin molecule.[3] For instance, 5-halogenated derivatives have shown to be up to 10 times more active in certain assays.[3] The electron-withdrawing nature of halogens at these positions can enhance the molecule's ability to interact with biological targets.[2] The presence of halogens at both the C5 and C7 positions, as in the case of 5,7-dibromoisatin, has also been explored and shown to yield compounds with potent biological activity.[1] This precedent strongly suggests that this compound would likely exhibit pronounced biological effects.

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-bromo-4-chloroaniline (1.0 mol) in a mixture of water (500 mL) and concentrated hydrochloric acid (1.0 mol).

-

In a separate beaker, dissolve chloral hydrate (1.1 mol) and sodium sulfate (Na2SO4) (9.0 mol) in water (1.5 L).

-

Combine the two solutions in the reaction flask.

-

In another beaker, prepare a solution of hydroxylamine hydrochloride (3.3 mol) in water (500 mL).

-

Heat the reaction mixture to 60-70 °C and add the hydroxylamine hydrochloride solution dropwise over 30 minutes.

-

Continue heating and stirring for an additional 1-2 hours.

-

Allow the reaction mixture to cool to room temperature. The product, N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide, will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.

Step 2: Cyclization to this compound

-

To a beaker containing concentrated sulfuric acid (500 mL) pre-heated to 60 °C, slowly add the dried N-(2-bromo-4-chlorophenyl)-2-(hydroxyimino)acetamide (0.5 mol) in small portions, ensuring the temperature does not exceed 80 °C.

-

After the addition is complete, stir the mixture at 70-80 °C for 1 hour.

-

Carefully pour the hot reaction mixture onto crushed ice (2 kg).

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

-

Recrystallize the crude product from glacial acetic acid or an ethanol/water mixture to obtain the pure compound.

Anticipated Physicochemical and Spectroscopic Properties

The exact physicochemical properties of this compound have not been reported. However, we can estimate these properties based on the known data for related compounds.

| Property | 5-Bromoisatin | 5-Chloroisatin | This compound (Anticipated) |

| Molecular Formula | C₈H₄BrNO₂ | C₈H₄ClNO₂ | C₈H₃BrClNO₂ |

| Molecular Weight | 226.03 g/mol [6] | 181.58 g/mol | ~260.48 g/mol |

| Appearance | Orange solid[7] | Orange to reddish-brown powder[8] | Orange to red solid |

| Melting Point | 251-253 °C | 254-258 °C[8] | >250 °C |

Spectroscopic Characterization (Expected Features):

-

¹H NMR: The proton NMR spectrum is expected to show two aromatic protons as doublets in the region of δ 7.0-8.0 ppm. The N-H proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for eight distinct carbon atoms, including two carbonyl carbons in the range of δ 155-185 ppm and six aromatic carbons.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands for the N-H stretching vibration (around 3200-3300 cm⁻¹), and two distinct C=O stretching vibrations for the ketone and lactam carbonyl groups (in the range of 1700-1770 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the presence of one bromine and one chlorine atom.

Potential Biological Activities and Mechanisms of Action

The isatin scaffold is a well-known pharmacophore, and its halogenated derivatives have demonstrated a wide array of biological activities. It is highly probable that this compound will exhibit similar, and potentially enhanced, activities.

Anticipated Anticancer Activity

A vast body of research points to the potent anticancer properties of isatin derivatives.[1][3][9] Halogenation at the C5 and C7 positions is a common strategy to enhance this activity. The mechanisms of action for anticancer isatins are diverse and often involve the inhibition of key signaling pathways that are dysregulated in cancer.

A common target for isatin derivatives is the family of protein kinases, which play a central role in cell proliferation, survival, and differentiation. By inhibiting specific kinases, isatin derivatives can block the downstream signaling events that drive cancer progression.

Caption: Potential mechanism of action for this compound.

Potential Antimicrobial Activity

Halogenated isatins have also been reported to possess significant antimicrobial activity against a range of bacteria and fungi.[2][10][11] The increased lipophilicity imparted by the halogen atoms is thought to facilitate the transport of these compounds across microbial cell membranes, leading to enhanced efficacy.[2] Therefore, this compound is a promising candidate for development as a novel antimicrobial agent.

Future Research Directions

The lack of specific data on this compound represents a clear knowledge gap in the field of medicinal chemistry. The strong precedent set by other halogenated isatins provides a compelling rationale for the synthesis and biological evaluation of this compound. Future research should focus on:

-

Confirmation of the Proposed Synthetic Route: The synthesis of this compound should be carried out to confirm the feasibility of the proposed pathway and to optimize the reaction conditions.

-

Full Physicochemical and Spectroscopic Characterization: A complete analysis of the purified compound is necessary to confirm its structure and to establish its physicochemical properties.

-

Comprehensive Biological Screening: The compound should be screened against a wide range of cancer cell lines and microbial strains to determine its biological activity profile.

-

Mechanism of Action Studies: If promising activity is identified, further studies should be conducted to elucidate the specific molecular targets and mechanisms of action.

Conclusion

This compound is a synthetically accessible yet underexplored member of the isatin family. Based on the extensive literature on related halogenated isatins, it is reasonable to predict that this compound will possess potent biological activities, particularly in the areas of anticancer and antimicrobial research. This technical guide provides a roadmap for the synthesis and evaluation of this promising molecule, with the hope of inspiring further investigation into its therapeutic potential.

References

- An Endogenous Heterocyclic Compound Isatin. - Research Journal of Pharmaceutical, Biological and Chemical Sciences. [https://www.rjpbcs.com/pdf/2016_7(6)/[12].pdf]([Link]12].pdf)

- Zhao, D., Wang, P., Xu, T., Wu, J., Wang, J., & Shan, L. (2013). Synthesis of 5-Substituted Indole-2,3-dione.

- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]

- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.

- Process for the preparation of 5-chloro-7-methylisatin-a-chloride.

- Theoretical Study of Isatin and its Halogenated Deriv

- Synthesis method of isatin derivatives.

- Moradi, R., et al. (2017). Recent applications of isatin in the synthesis of organic compounds. Arkivoc, 2017(1), 148-201. [Link]

- Bhatnagar, R., Pandey, J., & Panhekar, D. (2020). Design, Synthesis And Biological Activities Of New Alkylated Isatin–Derivatives. International Journal of Scientific & Technology Research, 9(1), 740-745. [Link]

- NMR Data of Alkylated 5-Chlorois

- 5-Bromois

- Wagner, S., et al. (2014). Synthesis of 7-Halogenated Isatin Sulfonamides: Nonradioactive Counterparts of Caspase-3/-7 Inhibitor-Based Potential Radiopharmaceuticals for Molecular Imaging of Apoptosis. Journal of Medicinal Chemistry, 57(22), 9572-9583. [Link]

- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.

- United States Patent 3,932,470.

- Synthetic process of 5-bromo-7-azaindole.

- United States Patent 10,258,614.

- Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity.

- Bhatnagar, R., et al. (2020). Design, Synthesis, Characterization and Biological Activities of Recent Isatin Derivatives with Proven Pharmacophoric Moiety.

- Synthesis and biological evaluation of 5,7-dihydroxyflavanone derivatives as antimicrobial agents.

- Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. PubMed. [Link]

- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES.

- Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science. [Link]

- Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives.

- Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 Oxadiazoline Derivatives for Comparative Cytotoxicity Study on Brine Shrimp.

- PRMT5 inhibitors.

- Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. [Link]

- Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Rel

- Methods of making bempedoic acid and compositions of the same.

Sources

- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Substituted Isatins As Potential Antibacterial Agents | ScholarWorks [scholarworks.calstate.edu]

- 3. ijstr.org [ijstr.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. jetir.org [jetir.org]

- 6. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-Chloroisatin | 17630-76-1 [chemicalbook.com]

- 9. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A-Z Guide to 5-bromo-7-chloro-1H-indole-2,3-dione Derivatives Synthesis

<_>

Abstract

Isatin (1H-indole-2,3-dione) and its halogenated derivatives are cornerstone scaffolds in medicinal chemistry, recognized for a wide array of biological activities.[1][2] This technical guide offers an in-depth exploration of the synthesis of a particularly significant derivative, 5-bromo-7-chloro-1H-indole-2,3-dione, and its subsequent derivatization. We will dissect the venerable Sandmeyer isatin synthesis, providing a robust, step-by-step protocol for the core structure. Furthermore, this guide details methodologies for N-alkylation to expand the molecular diversity of the parent isatin. Authored for researchers and drug development professionals, this document explains the causality behind experimental choices, provides validated protocols, and includes detailed characterization data to ensure reproducibility and scientific integrity.

Table of Contents

-

Introduction to Substituted Isatins

-

Core Synthesis: The Sandmeyer Approach

-

Experimental Protocol: Synthesis of this compound

-

Characterization of the Isatin Core

-

Synthesis of N-Alkylated Derivatives

-

Experimental Protocol: N-Alkylation of the Isatin Core

-

References

Introduction to Substituted Isatins

Isatin is a privileged heterocyclic compound that serves as a versatile precursor for the synthesis of a multitude of biologically active molecules and other heterocyclic systems.[1][3] Its derivatives are known to possess a broad spectrum of pharmacological properties, including anticancer, antiviral, antimicrobial, and anti-inflammatory activities.[4][5] The introduction of electron-withdrawing groups, particularly halogens like bromine and chlorine, at the C-5 and C-7 positions of the isatin ring can significantly enhance these biological activities by modifying the molecule's electronic properties, lipophilicity, and binding interactions with therapeutic targets.[2]

The this compound scaffold is of particular interest as a starting point for the development of novel therapeutic agents. Its synthesis, while based on classical organic reactions, requires careful control of regioselectivity and reaction conditions.

Core Synthesis: The Sandmeyer Approach

The Sandmeyer isatin synthesis is a classic, reliable, and widely adopted method for preparing isatins from anilines.[4] The process occurs in two main stages:

-

Formation of an Isonitrosoacetanilide Intermediate: The synthesis begins with the reaction of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride.[6][7] This condensation reaction forms an α-(hydroxyimino)acetanilide, also known as an isonitrosoacetanilide.

-

Acid-Catalyzed Cyclization: The isolated intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the five-membered ring of the isatin core.[8]

For the synthesis of this compound, the required starting material is 2-amino-4-bromo-6-chlorotoluene or a related aniline. The regiochemistry is dictated by the substitution pattern of this initial aniline. The electron-withdrawing nature of the halogen substituents generally favors the Sandmeyer reaction conditions.[3]

Caption: Workflow for Sandmeyer Isatin Synthesis.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general principles of the Sandmeyer isatin synthesis.[6] The crucial starting material, 4-bromo-2-chloro-6-nitroaniline, can be synthesized from commercially available precursors.[9][10]

Step 1: Synthesis of N-(4-bromo-2-chloro-6-nitrophenyl)-2-(hydroxyimino)acetamide

-

In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, dissolve 50 g of sodium sulfate in 500 mL of water.

-

Add 25.15 g (0.1 mol) of 4-bromo-2-chloro-6-nitroaniline and 25 mL of concentrated hydrochloric acid.

-

In a separate beaker, dissolve 22 g (0.133 mol) of chloral hydrate and 29 g (0.417 mol) of hydroxylamine hydrochloride in 200 mL of water.

-

Heat the aniline suspension to 40-50°C with vigorous stirring.

-

Slowly add the chloral hydrate/hydroxylamine solution to the flask over 30 minutes, maintaining the temperature.

-

Continue to heat and stir the mixture for an additional 1-2 hours. The product will precipitate as a yellowish solid.

-

Cool the mixture in an ice bath, filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

-

Caution: This step involves concentrated sulfuric acid and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Slowly add 20 g of the dried isonitrosoacetanilide intermediate from Step 1 to 100 mL of concentrated sulfuric acid, keeping the temperature below 20°C with an ice bath.

-

Once the addition is complete, slowly heat the mixture to 80°C and maintain this temperature for 1 hour. The solution will darken.

-

Carefully pour the hot reaction mixture onto 500 g of crushed ice with stirring.

-

The crude this compound will precipitate as an orange-red solid.

-

Filter the solid, wash extensively with cold water until the washings are neutral, and dry under vacuum.

-

The crude product can be purified by recrystallization from a suitable solvent like glacial acetic acid or ethanol.

Characterization of the Isatin Core

The synthesized compound should be characterized to confirm its structure and purity. The following table summarizes expected analytical data.

| Analysis | Expected Results |

| Appearance | Orange to Red Crystalline Solid |

| Melting Point | >250 °C (decomposes) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~11.5 (s, 1H, NH), ~7.8 (d, 1H, Ar-H), ~7.6 (d, 1H, Ar-H) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~183 (C=O), ~159 (C=O), plus aromatic carbons |

| Mass Spec (ESI) | m/z: [M-H]⁻ expected at ~273.8 |

Synthesis of N-Alkylated Derivatives

The N-H proton of the isatin core is acidic and can be readily deprotonated by a suitable base, allowing for N-alkylation.[11] This is a common strategy to introduce a variety of functional groups, which can modulate the compound's solubility, cell permeability, and biological activity.[12] Common bases used for this transformation include potassium carbonate, sodium hydride, or cesium carbonate in a polar aprotic solvent like DMF or acetonitrile.[11][13]